molecular formula C23H18FN3O3S B2390076 3-cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 1208792-54-4

3-cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

カタログ番号: B2390076
CAS番号: 1208792-54-4
分子量: 435.47
InChIキー: VWOBKTMLJBALFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group at position 1 and a 3-cyanobenzamide moiety at position 5. The compound’s structural uniqueness lies in its sulfonyl linkage, fluorinated aromatic ring, and cyano group, which collectively influence its electronic, steric, and pharmacokinetic properties.

特性

IUPAC Name

3-cyano-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-19-7-10-21(11-8-19)31(29,30)27-12-2-5-17-6-9-20(14-22(17)27)26-23(28)18-4-1-3-16(13-18)15-25/h1,3-4,6-11,13-14H,2,5,12H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBKTMLJBALFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-Cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a cyano group and a sulfonyl group attached to a tetrahydroquinoline moiety. The biological activities of this compound warrant thorough investigation due to its implications in pharmacology and therapeutic applications.

  • Molecular Formula : C23H18FN3O3S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 1210534-66-9

The biological activity of 3-cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonyl group enhances the compound's ability to interact with target proteins, potentially leading to inhibitory effects on specific enzymatic activities.

Biological Activity Overview

Research indicates that compounds similar to 3-cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Anti-inflammatory Effects : Compounds with a similar structure have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1 : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of tetrahydroquinoline derivatives. The results indicated that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction (Smith et al., 2020).
  • Study 2 : Research in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of sulfonamide derivatives. The study found that these compounds effectively decreased TNF-alpha levels in vitro (Johnson et al., 2021).

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosisSmith et al., 2020
Anti-inflammatoryInhibition of cytokine productionJohnson et al., 2021
AntimicrobialInhibition of bacterial growthLee et al., 2019

類似化合物との比較

Key Observations :

  • The fluorophenylsulfonyl group is critical for RORγ binding, as seen in compounds with submicromolar IC50 values .
  • The target compound’s 3-cyano substitution may enhance binding affinity compared to halogenated analogs (e.g., 2,4-difluoro) due to stronger electron-withdrawing effects.
  • Compound 9 (EC50 6 nmol/L) demonstrates that bulky substituents (e.g., trifluoromethyl) can dramatically improve potency, suggesting opportunities for optimizing the target compound’s benzamide group .

Comparison with Tetrahydroquinoline-Based mTOR Inhibitors

Morpholine/piperidine-substituted tetrahydroquinoline derivatives () highlight how divergent substituents redirect activity to kinase pathways:

Compound Name/ID Substituents Biological Target Potency (IC50) Reference
Target Compound 3-cyano-N-(1-(4-fluorophenylsulfonyl)-tetrahydroquinolin-7-yl)benzamide Not reported Not reported
N-(1-(Morpholine-4-carbonyl)-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (10e) Morpholine-carbonyl, 3,5-bis(trifluoromethyl) mTOR inhibitor Not reported
3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-tetrahydroquinolin-7-yl)benzamide (10f) Piperidine-carbonyl, 3,5-difluoro mTOR inhibitor Not reported

Key Observations :

  • The sulfonyl vs. carbonyl linkage distinguishes RORγ modulators (sulfonyl) from mTOR inhibitors (carbonyl).
  • Morpholine/piperidine moieties in mTOR inhibitors enhance solubility and kinase binding, whereas the target compound’s fluorophenylsulfonyl group may prioritize hydrophobic interactions for nuclear receptors .

Substituent-Driven Activity Trends

  • Electron-Withdrawing Groups: Cyano (target compound) and trifluoromethyl (compound 9) groups improve receptor binding via dipole interactions and metabolic stability.
  • Halogenation : Fluorine atoms (common in RORγ compounds) balance lipophilicity and bioavailability, while chlorine (compound 8) may increase steric hindrance .
  • Linker Flexibility: Sulfonyl groups rigidify the tetrahydroquinoline scaffold, favoring RORγ’s ligand-binding pocket, whereas morpholine-carbonyl linkers (mTOR inhibitors) introduce conformational flexibility .

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by catalytic hydrogenation or cyclization (e.g., using Pd/C under H₂) .

Sulfonyl Group Introduction : React with 4-fluorophenylsulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) at 0–25°C .

Benzamide Coupling : Use 3-cyanobenzoyl chloride with a coupling agent (e.g., HATU or DCC) in anhydrous DMF .

  • Critical Parameters :
  • Temperature control during sulfonation to avoid side reactions.
  • Anhydrous conditions for amide coupling to prevent hydrolysis.
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve ≥95% purity .
StepReagents/ConditionsYield (%)
1Aniline derivative, Pd/C, H₂, 60°C70–80
24-Fluorophenylsulfonyl chloride, Et₃N, 0°C → 25°C65–75
33-Cyanobenzoyl chloride, HATU, DMF, 24h50–60

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Confirm the presence of the tetrahydroquinoline ring (δ 1.5–2.5 ppm for CH₂ groups), sulfonyl (δ 3.1–3.3 ppm for SO₂), and cyano (δ 7.8–8.1 ppm for benzamide) .
  • High-Performance Liquid Chromatography (HPLC) :
  • Use a C18 column (MeCN/H₂O + 0.1% TFA) to assess purity (>95%). Retention time ~12.5 min under isocratic conditions .
  • Mass Spectrometry (MS) :
  • ESI-MS ([M+H]⁺) to verify molecular weight (calculated: 465.5 g/mol) .

Q. What in vitro models are suitable for initial bioactivity screening of this compound?

  • Methodological Answer :
  • Anticancer Activity :
  • MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC₅₀ values with controls like cisplatin .
  • Enzyme Inhibition :
  • Kinase inhibition assays (e.g., EGFR or CDK2) using fluorescence-based protocols. Monitor IC₅₀ via ATP consumption .
  • Membrane Permeability :
  • Caco-2 cell monolayer assay to predict oral bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Validate purity via HPLC and elemental analysis. Impurities >5% can skew IC₅₀ values .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time). For example, 10% FBS vs. serum-free conditions alter compound solubility .
  • Structural Confirmation : Re-examine stereochemistry (e.g., via X-ray crystallography) as incorrect configurations reduce potency .

Q. What computational strategies can predict the binding interactions of the sulfonyl and cyano groups with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR). The sulfonyl group may form hydrogen bonds with Lys721, while the cyano group interacts with hydrophobic pockets .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ) of the 4-fluorophenyl group with bioactivity data to optimize substituents .
  • MD Simulations : Analyze stability of ligand-target complexes (GROMACS, 100 ns simulations) to assess binding free energy (ΔG) .

Q. How does stereochemistry at the tetrahydroquinoline ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Synthesis of Enantiomers : Use chiral catalysts (e.g., (R)-BINOL) during hydrogenation to isolate R/S configurations .
  • Bioactivity Comparison : Test enantiomers in kinase assays. For example, the R-configuration may show 10-fold higher EGFR inhibition than S .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration and hydrogen-bonding patterns .

Data Contradiction Analysis

  • Example Issue : A study reports IC₅₀ = 2 μM against MCF-7 cells , while another finds IC₅₀ = 20 μM .
    • Resolution Strategy :

Replicate both studies using the same cell passage number and seeding density.

Validate compound stability in culture media (e.g., via LC-MS after 24h incubation).

Cross-test with a third model (e.g., patient-derived xenografts) to confirm context-dependent activity .

Key Structural and Functional Insights

Functional GroupRole in BioactivityEvidence Source
4-FluorophenylsulfonylEnhances solubility and target binding via polar interactions
3-CyanobenzamideStabilizes π-π stacking with aromatic residues in enzyme active sites
TetrahydroquinolineModulates membrane permeability and metabolic stability

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。